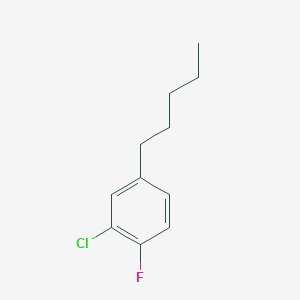

2-Chloro-1-fluoro-4-pentylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-fluoro-4-pentylbenzene is an organic compound with the molecular formula C11H14ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the first position, and a pentyl group at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-fluoro-4-pentylbenzene is the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization provided by the benzene ring .

Mode of Action

This compound undergoes nucleophilic substitution reactions at the benzylic position . The reaction mechanism involves two steps :

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound’s reactivity at the benzylic position can lead to various downstream effects, depending on the nature of the electrophile and the reaction conditions .

Pharmacokinetics

The compound’s physical form as a liquid suggests that it could be absorbed and distributed in the body through various routes.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. Given its reactivity at the benzylic position, it could potentially alter the structure and function of biomolecules it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a pentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting pentylbenzene can then undergo halogenation reactions to introduce the chlorine and fluorine substituents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-pentylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.

Oxidation: The pentyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the pentyl group to an alkane.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, iodine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

Reduction Reactions: Products include dehalogenated benzene derivatives and alkanes.

Scientific Research Applications

2-Chloro-1-fluoro-4-pentylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of halogenated benzene derivatives with biological systems.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of a pentyl group.

2-Chloro-1-fluoro-4-ethylbenzene: Similar structure but with an ethyl group instead of a pentyl group.

2-Chloro-1-fluoro-4-propylbenzene: Similar structure but with a propyl group instead of a pentyl group.

Uniqueness

2-Chloro-1-fluoro-4-pentylbenzene is unique due to the presence of the pentyl group, which can influence its physical and chemical properties. The longer alkyl chain can affect the compound’s solubility, boiling point, and reactivity compared to its shorter-chain analogs.

Biological Activity

2-Chloro-1-fluoro-4-pentylbenzene, a halogenated aromatic compound, has garnered attention in the fields of chemistry and biology due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by:

- Molecular Formula : C₁₁H₁₃ClF

- Molar Mass : Approximately 202.68 g/mol

- Structure : It features a benzene ring substituted with chlorine and fluorine atoms, along with a pentyl side chain, imparting both hydrophobic and lipophilic properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of halogen atoms enhances the compound's ability to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in studies focused on antimicrobial properties.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, which may disrupt membrane integrity and lead to cell lysis.

- Signal Transduction Interference : It may interfere with cellular signaling pathways that regulate processes such as proliferation and apoptosis, which is crucial in cancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. The mechanism involves:

- Induction of Apoptosis : The compound prompted apoptotic cell death in tested cancer lines, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A recent study published in Dyes and Pigments assessed the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on MRSA strains .

Case Study 2: Cancer Cell Proliferation

In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, highlighting its potential role as a therapeutic agent in oncology.

Data Table: Biological Activity Overview

Properties

IUPAC Name |

2-chloro-1-fluoro-4-pentylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKVZXCEMVYPGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.